molecular formula C16H17NO3S B14130105 N-(3,4-Dimethoxyphenyl)-4-methoxybenzothioamide

N-(3,4-Dimethoxyphenyl)-4-methoxybenzothioamide

Cat. No.: B14130105
M. Wt: 303.4 g/mol
InChI Key: IIGAVZRMBIVIRR-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-4-methoxybenzothioamide is an organic compound that belongs to the class of benzothioamides It is characterized by the presence of methoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-4-methoxybenzothioamide typically involves the reaction of 3,4-dimethoxyaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-4-methoxybenzothioamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the phenyl rings .

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-4-methoxybenzothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-4-methoxybenzothioamide involves its interaction with specific molecular targets and pathways. The methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dimethoxyphenyl)-4-methoxybenzothioamide is unique due to its specific combination of methoxy groups and benzothioamide structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-methoxybenzenecarbothioamide

InChI

InChI=1S/C16H17NO3S/c1-18-13-7-4-11(5-8-13)16(21)17-12-6-9-14(19-2)15(10-12)20-3/h4-10H,1-3H3,(H,17,21)

InChI Key

IIGAVZRMBIVIRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=S)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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